(S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring, an isopropyl group, and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the borrowing hydrogen annulation of simple racemic diols and primary amines . This method provides a rapid and efficient route to enantioenriched pyrrolidines.
Industrial Production Methods
Industrial production of (S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes using stable and readily available starting materials. The use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst is one such method that provides high yields of the desired pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions
(S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
(S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals, polymers, and other specialty chemicals
Mechanism of Action
The mechanism of action of (S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrrolidine ring contributes to the compound’s three-dimensional structure, facilitating its interaction with enantioselective proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
N-isopropylpyrrolidine: Similar to (S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine but lacks the trifluoromethyl group.
N-trifluoromethylpyrrolidine: Contains the trifluoromethyl group but lacks the isopropyl group.
Uniqueness
This compound is unique due to the combination of the isopropyl and trifluoromethyl groups on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds .
Properties
Molecular Formula |
C8H15F3N2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
(3S)-N-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)13(8(9,10)11)7-3-4-12-5-7/h6-7,12H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
AIZHZCHCLXYRJZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)N([C@H]1CCNC1)C(F)(F)F |
Canonical SMILES |
CC(C)N(C1CCNC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.